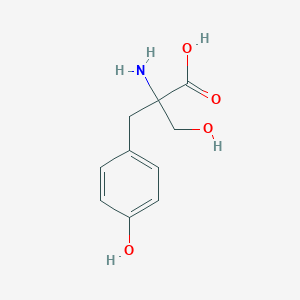

2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

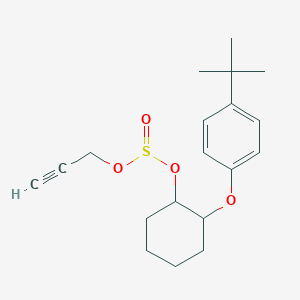

The synthesis of derivatives of 2-Amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid, such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, has been achieved to enhance chemical stability and liposolubility. These synthesis processes involve steps designed to preserve the molecule's bioactive core while improving its physicochemical properties for further applications. The methodologies include reactions under controlled conditions, ensuring high yield and purity of the desired products (Lei Chen et al., 2016).

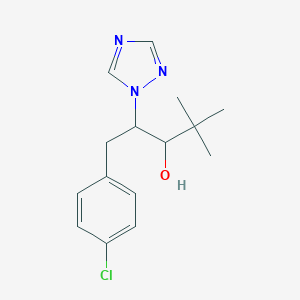

Molecular Structure Analysis

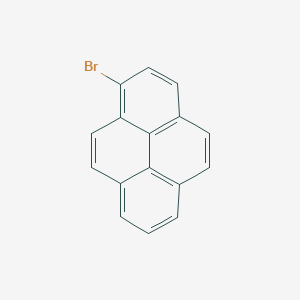

The molecular structure and stereochemistry of synthesized derivatives have been determined using advanced techniques such as X-ray single crystal diffraction analysis. This analytical approach provides detailed insights into the molecular conformation, bond lengths, angles, and overall geometry, which are crucial for understanding the molecule's chemical behavior and reactivity (Lei Chen et al., 2016).

Chemical Reactions and Properties

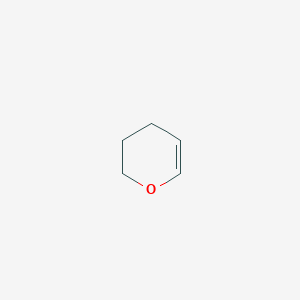

2-Amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid and its derivatives participate in a range of chemical reactions, including halolactonization and hydroxylation, to yield various functionalized compounds. These reactions are facilitated by the molecule's active functional groups, allowing for the sequential transformation and synthesis of complex structures with high specificity and efficiency (Shengming Ma et al., 2004).

Wissenschaftliche Forschungsanwendungen

Cosmetic and Therapeutic Applications

Hydroxy acids, including 2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid, are utilized extensively in cosmetic and therapeutic formulations due to their beneficial effects on the skin. These compounds are integral to treatments aimed at improving photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. Their biological mechanisms, while partially understood, indicate significant potential in dermatologic applications. However, the biological mechanisms underpinning these effects require further elucidation (Kornhauser, Coelho, & Hearing, 2010).

Bioefficacy in Animal Nutrition

2-Amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid's derivatives, such as 2-hydroxy-4-(methylthio) butanoic acid (HMTBA), demonstrate varied bioefficacy compared to DL-methionine in animal nutrition. These compounds exhibit differences in absorption, metabolism, and efficacy in monogastric animals, impacting feed consumption and growth rates. The evidence suggests that these differences in growth response are due to variations in intake and metabolism, rather than inefficient conversion to methionine (Vázquez-Añón, Bertin, Mercier, Reznik, & Roberton, 2017).

Drug Synthesis Applications

Levulinic acid (LEV), derived from biomass, has emerged as a key building block in drug synthesis, showcasing the potential of biomass-derived chemicals in pharmaceutical applications. LEV and its derivatives facilitate the synthesis of various drugs, offering a cleaner, cost-effective approach to drug development. This underscores the adaptability and utility of biomass derivatives in medicinal chemistry, highlighting the versatility of compounds like 2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid in the synthesis of pharmaceuticals (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).

Spectroscopic and Conformational Studies

The spin label amino acid TOAC, an analog of 2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid, has been extensively used in the study of peptides. Its incorporation into peptides allows for the analysis of peptide backbone dynamics and secondary structure through spectroscopic techniques. This highlights the compound's significance in biochemical research, particularly in understanding peptide behavior and interactions (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).

Eigenschaften

IUPAC Name |

2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c11-10(6-12,9(14)15)5-7-1-3-8(13)4-2-7/h1-4,12-13H,5-6,11H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAABALABGCGPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398918 |

Source

|

| Record name | (+)-alpha-Hydroxymethyl tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic Acid | |

CAS RN |

134309-86-7 |

Source

|

| Record name | (+)-alpha-Hydroxymethyl tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.